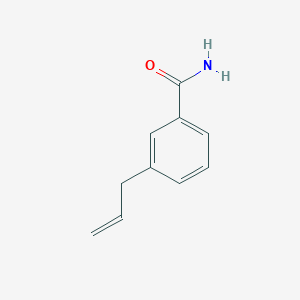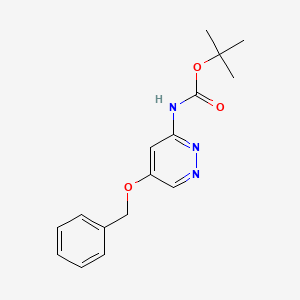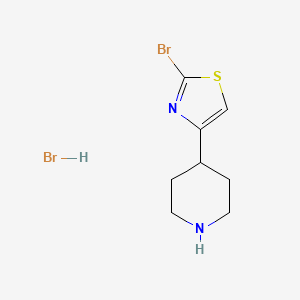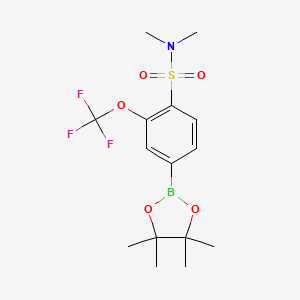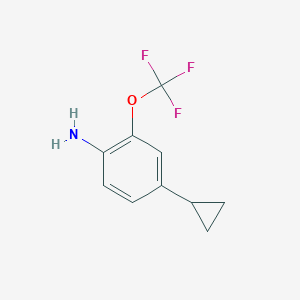
3-(9-Anthracenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9-Anthracenyl)azetidine Hydrochloride is an organic compound that features a four-membered azetidine ring substituted with a 9-anthracenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracenyl)azetidine Hydrochloride typically involves the reaction of azetidine with 9-anthraldehyde under specific conditions. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere, followed by treatment with hydrochloric acid (HCl) to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-(9-Anthracenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in dry THF.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced forms of the anthracenyl group.
Substitution: Functionalized azetidine derivatives.
科学研究应用
3-(9-Anthracenyl)azetidine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of advanced materials and polymers due to its structural properties.
作用机制
The mechanism of action of 3-(9-Anthracenyl)azetidine Hydrochloride is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under certain conditions . The compound can interact with various molecular targets, leading to the formation of new bonds and functional groups. The exact pathways and molecular targets depend on the specific reactions and conditions used.
Similar Compounds:
Azetidine: A simpler four-membered nitrogen-containing ring without the anthracenyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Uniqueness: this compound is unique due to the presence of the 9-anthracenyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying ring strain effects and for use in various synthetic applications .
属性
分子式 |
C17H16ClN |
|---|---|
分子量 |
269.8 g/mol |
IUPAC 名称 |
3-anthracen-9-ylazetidine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H |
InChI 键 |
GFIXXCDXGRDHTD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


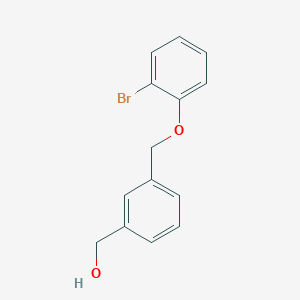

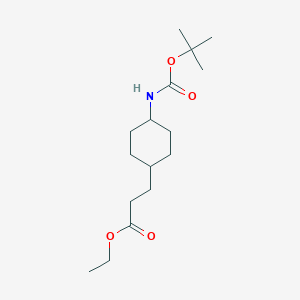
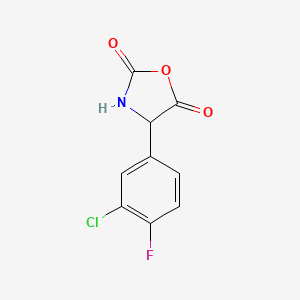
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
